molecular formula C24H26N6O B2680323 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine CAS No. 955306-48-6

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B2680323
CAS No.: 955306-48-6
M. Wt: 414.513
InChI Key: CNIIUXUCWOCDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its versatility in kinase inhibition and receptor modulation . Its structure features a 3,5-dimethylphenyl group on the pyrazole ring and a 2-methoxyphenyl-substituted piperazine, which may influence pharmacokinetic properties and target selectivity. This article compares this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activity.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-17-12-18(2)14-19(13-17)30-24-20(15-27-30)23(25-16-26-24)29-10-8-28(9-11-29)21-6-4-5-7-22(21)31-3/h4-7,12-16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIIUXUCWOCDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Copper(I) iodide as a catalyst in DMSO.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential in various fields:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding site of CDK2, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is particularly effective in cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Substituent Variations

4-(4-(3,4-Dichlorobenzyl)-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine ():

  • Structural Difference : Replaces the 2-methoxyphenyl group with a 3,4-dichlorobenzyl moiety.
  • Synthetic Route : Likely involves coupling a piperazine intermediate with a pre-formed pyrazolo[3,4-d]pyrimidine core, similar to methods in and .
  • Impact : The electron-withdrawing chlorine atoms may reduce solubility compared to the methoxy group but enhance lipophilicity for CNS penetration.

1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine (): Structural Difference: Substitutes 2-methoxyphenyl with 2-methylphenyl and adds a 4-methylbenzyl group.

Pyrazole Ring Modifications

1-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(2-methoxyphenyl)piperazine ():

  • Structural Difference : Replaces the pyrazolo[3,4-d]pyrimidine core with a pyrazole ring bearing a benzyl group.
  • Synthetic Route : Likely involves alkylation of a pyrazole precursor with a piperazine derivative .
  • Impact : Loss of the pyrimidine ring may reduce planarity and π-stacking interactions critical for kinase binding.

Physicochemical Properties

Compound (Reference) Substituents (Pyrazole/Piperazine) Melting Point (°C) Solubility Insights
Target Compound 3,5-Dimethylphenyl / 2-Methoxyphenyl Not Reported Methoxy may enhance aqueous solubility vs. methyl/chloro analogs.
Compound 5a () 6-Methyl / Benzylidenehydrazinyl 160–162 Moderate solubility in ethanol/dioxane .
1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine () 4-Methoxyphenyl / 3-Methoxyphenyl Not Reported Dual methoxy groups may improve solubility but reduce metabolic stability .

Key Findings and Implications

Structural Flexibility: Minor modifications (e.g., methoxy vs. methyl or chloro) significantly alter solubility and target engagement.

Synthetic Feasibility : Coupling reactions (e.g., ) are common, but yields vary with substituent complexity (e.g., 54–99% in ) .

Biological Gaps : Direct data on the target compound’s activity is absent; inferences rely on analogs. Priority should be given to in vitro kinase or receptor assays.

Biological Activity

The compound 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound integrates a pyrazolo[3,4-d]pyrimidine core with a piperazine moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C19H23N5\text{C}_{19}\text{H}_{23}\text{N}_5

The presence of the 3,5-dimethylphenyl group and the 2-methoxyphenyl substituent significantly influences its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, compounds similar to the one have shown inhibitory effects on various cancer cell lines, including MCF-7 and others associated with breast cancer. The mechanism of action appears to involve the inhibition of key signaling pathways such as EGFR and VEGFR-2.

CompoundTargetIC50 (µM)Activity
5iEGFR0.3Potent
5iVEGFR-27.60Moderate
5bTopo IIVariesSelective

These findings indicate that the compound could act as a multitarget inhibitor, potentially leading to reduced tumor growth and increased apoptosis in cancer cells .

Neuropharmacological Effects

The piperazine component is known for its affinity towards serotonin receptors, particularly 5-HT1A and 5-HT2 receptors. Studies have shown that derivatives containing piperazine can modulate serotonergic activity, which is crucial for treating mood disorders.

  • Affinity Studies : The compound has demonstrated significant binding affinity to serotonin receptors, suggesting it may serve as a potential treatment for anxiety and depression.

Antimicrobial Activity

While primarily focused on anticancer and neuropharmacological applications, some derivatives of pyrazolo[3,4-d]pyrimidine have also exhibited antimicrobial properties. This includes activity against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of a closely related compound in an MCF-7 breast cancer model. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
  • Neuropharmacological Assessment : In behavioral models assessing anxiety, compounds with similar structures showed efficacy in reducing anxiety-like behaviors in rodents, supporting their potential use in treating anxiety disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.